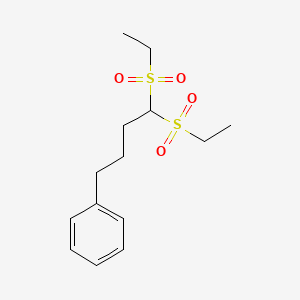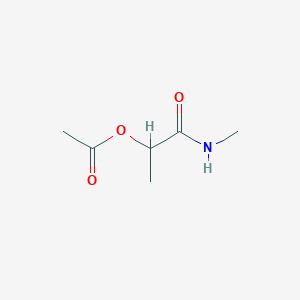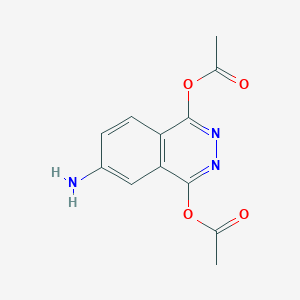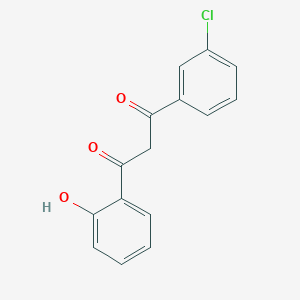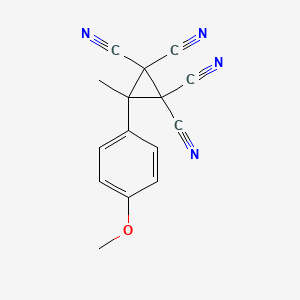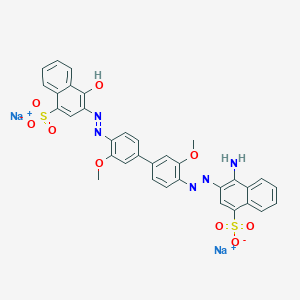
C.I. Direct violet 32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Direct violet 32 is an azo dye, which belongs to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a binding agent. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its vibrant color and ease of application .
Métodos De Preparación
The synthesis of C.I. Direct violet 32 involves the diazotization of 3,3’-dimethoxybenzidine followed by coupling with 4-hydroxynaphthalene-1-sulfonic acid and 4-aminonaphthalene-1-sulfonic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the dye is precipitated, filtered, and dried for use .
Análisis De Reacciones Químicas
C.I. Direct violet 32 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized, leading to the cleavage of the nitrogen-nitrogen double bond.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include simpler aromatic compounds and amines .
Aplicaciones Científicas De Investigación
C.I. Direct violet 32 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Utilized in the textile, paper, and leather industries for dyeing purposes
Mecanismo De Acción
The mechanism of action of C.I. Direct violet 32 involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere without the need for additional chemicals. The azo group in the dye is responsible for its vibrant color, as it absorbs light in the visible spectrum .
Comparación Con Compuestos Similares
C.I. Direct violet 32 can be compared with other direct dyes such as C.I. Direct blue 1 and C.I. Direct orange 25. While all these dyes share a similar azo structure, this compound is unique due to its specific substituents on the aromatic rings, which give it its characteristic violet color. Other similar compounds include C.I. Pigment violet 32, which is used in various industries for its color properties .
Propiedades
Número CAS |
6428-94-0 |
|---|---|
Fórmula molecular |
C34H25N5Na2O9S2 |
Peso molecular |
757.7 g/mol |
Nombre IUPAC |
disodium;4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H27N5O9S2.2Na/c1-47-29-15-19(11-13-25(29)36-38-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)35)20-12-14-26(30(16-20)48-2)37-39-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40;;/h3-18,40H,35H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clave InChI |
ZLLGFDUCZGNUHR-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
melting_point |
561 to 572 °F (decomposes) (NTP, 1992) |
Descripción física |
C.i. direct violet 32 is a black solid. (NTP, 1992) |
Solubilidad |
1 to 10 mg/mL at 63 °F (NTP, 1992) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


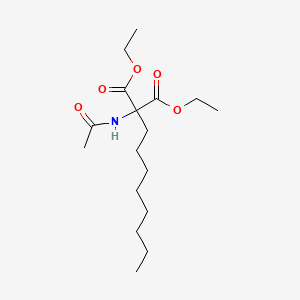
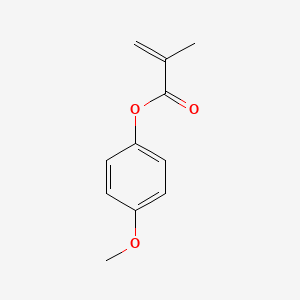
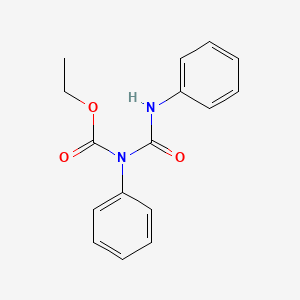

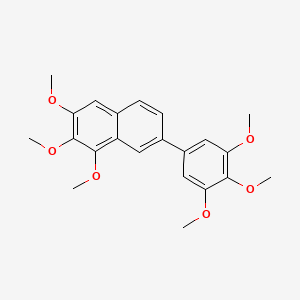
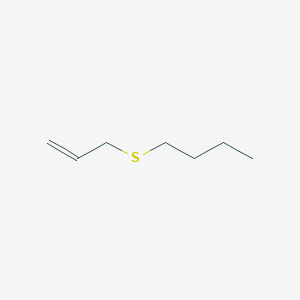
![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

